1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
Description
Properties
Molecular Formula |
C15H15FN4O2 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15FN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChI Key |
PBLBQJIOJMHZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Fluoronitrobenzene
A common initial step involves reacting piperazine with 1,2-difluoro-4-nitrobenzene or related fluoronitrobenzene derivatives to selectively substitute one fluorine atom with the piperazine nitrogen, yielding 1-(2-fluoro-4-nitrophenyl)piperazine intermediates. This reaction is typically carried out in aromatic hydrocarbon solvents such as toluene or xylene at moderate temperatures (40–90 °C) to facilitate substitution while minimizing side reactions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Condensation | Piperazine + 1,2-difluoro-4-nitrobenzene in toluene/xylene, 40–90 °C | Formation of 1-(2-fluoro-4-nitrophenyl)piperazine intermediate |
This step is crucial for introducing the nitro and fluoro substituents on the phenyl ring while attaching the piperazine moiety.
Introduction of the Pyridin-2-yl Group
The second nitrogen of the piperazine ring is functionalized with a pyridin-2-yl substituent. This is often achieved via nucleophilic substitution reactions using 2-halopyridines or pyridin-2-yl derivatives. For example, SNAr reactions between piperazine derivatives and 2-nitro-5-halopyridine have been reported, followed by catalytic hydrogenation to reduce nitro groups if present.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| SNAr Reaction | Piperazine + 2-nitro-5-halopyridine, base (e.g., cyclohexyl magnesium chloride), solvent (e.g., toluene) | Formation of N-(pyridin-2-yl)piperazine intermediate |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen atmosphere, aromatic solvent | Reduction of nitro groups to amines if needed |
This method improves nucleophilicity and facilitates substitution, enhancing overall yield.
Protection and Deprotection Strategies
To control selectivity and avoid over-substitution, protecting groups such as tert-butyl carbamates (Boc) are employed on piperazine nitrogen atoms. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is used as a protected intermediate. After substitution reactions, the protecting groups are removed under acidic or catalytic conditions to yield the target compound.
Catalytic Hydrogenation and Final Purification
Catalytic hydrogenation using palladium on carbon (Pd/C) in aromatic solvents like toluene or xylene is used to reduce nitro groups to amines or to remove protecting groups. The final compound is purified by standard organic extraction, washing, drying, and crystallization techniques to obtain analytically pure 1-(2-fluoro-6-nitrophenyl)-4-(pyridin-2-yl)piperazine.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | SNAr | Piperazine + 1,2-difluoro-4-nitrobenzene, toluene, 80–90 °C | 1-(2-fluoro-4-nitrophenyl)piperazine | Selective substitution on fluoronitrobenzene |
| 2 | SNAr | Intermediate + 2-nitro-5-halopyridine, base (cyclohexyl MgCl), toluene | N-(pyridin-2-yl)piperazine derivative | Introduction of pyridin-2-yl group |
| 3 | Protection | Di-tert-butoxycarbonyl anhydride, toluene | Boc-protected intermediate | Controls selectivity |
| 4 | Catalytic Hydrogenation | Pd/C, H2, toluene | Deprotected amine intermediate | Reduction of nitro groups if applicable |
| 5 | Purification | Extraction, washing, crystallization | Final compound | High purity product |
Research Findings and Optimization Notes
- The nucleophilicity of piperazine intermediates can be enhanced by using organometallic bases such as cyclohexyl magnesium chloride, which significantly improves yields compared to reactions without base.
- Changing the leaving group on aromatic substrates from sulfoxide to chloride improves reaction efficiency and yield.
- Aromatic hydrocarbon solvents (toluene, xylene) are preferred for their ability to dissolve reactants and withstand elevated temperatures without decomposing sensitive intermediates.
- Protection of piperazine nitrogen atoms with Boc groups allows selective functionalization and prevents over-alkylation or polymerization side reactions.
- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or degradation of sensitive functional groups.
- Crystallization from ethyl acetate or similar solvents yields high-quality crystals suitable for further characterization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Toluene, xylene, ethyl acetate | Aromatic hydrocarbons preferred |
| Temperature | 40–90 °C | Optimized for SNAr reactions |
| Base | Cyclohexyl magnesium chloride | Enhances nucleophilicity |
| Catalyst | Pd/C | For hydrogenation steps |
| Protecting Group | Boc (tert-butyl carbamate) | Controls selectivity |
| Purification | Extraction, washing, crystallization | Standard organic methods |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Core
Electron-Withdrawing vs. Electron-Donating Groups
- 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine (): Replacing the pyridin-2-yl group with a methyl (-CH₃) group reduces aromatic interactions but increases lipophilicity. This modification may enhance blood-brain barrier penetration but decrease receptor binding specificity compared to the target compound .
- 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (): The benzoyl group introduces a ketone, enabling dipole interactions absent in the target compound. However, the nitro group’s strong electron-withdrawing effect in the target compound may enhance electrophilicity, influencing metabolic stability .
Heteroaromatic vs. Aliphatic Substituents
Pharmacological Activity
Receptor Affinity
- Mixed 5-HT1A/D2 Activity (): Arylpiperazines with methoxy or trifluoromethyl substituents (e.g., compound 8: IC₅₀ = 2.0 nM for 5-HT1A) demonstrate that electron-withdrawing groups enhance 5-HT1A affinity. The target compound’s nitro group may similarly improve serotonin receptor binding .
- Antifungal Activity (): Piperazines with methoxy or ethoxy substituents (e.g., compound 1c) inhibit Candida albicans hyphae formation. The target compound’s nitro group could confer analogous antifungal properties by disrupting microbial redox systems .
Physicochemical Properties
Solubility and Stability
- N-Substituted Pyridin-2-ylacetamides (): Acetylated derivatives (e.g., compound 8b, m.p. 241–242°C) exhibit high thermal stability due to hydrogen bonding. The target compound’s nitro group may reduce solubility in polar solvents but improve crystalline packing .
- Sulfonamide Derivatives (): Compounds like 1-(naphthalene-2-sulfonyl)-4-[4-nitro-3-piperidin-1-ylphenyl]piperazine show enhanced stability in acidic conditions. The target compound’s nitro group may similarly resist hydrolysis compared to sulfonamide analogs .
Data Tables
Table 1: Key Properties of Selected Piperazine Derivatives
Biological Activity
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₅H₁₅FN₄O₂
- Molecular Weight : 302.30 g/mol
- CAS Number : 1980044-40-3
The compound exhibits biological activity primarily through interaction with specific receptors and enzymes. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in various organisms, including pathogens.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including those similar to this compound, have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that modifications in the piperazine structure can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8.0 |
| This compound | Escherichia coli | 16.0 |
| This compound | Candida albicans | 32.0 |
These results suggest that the compound possesses moderate antibacterial activity, with a notable effect on S. aureus and E. coli.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.0 | Apoptosis induction |
| HEP2 | 20.0 | Cell cycle arrest |
These findings highlight the potential of this compound as a lead for developing new anticancer agents.
Case Studies
- Inhibition of CYP Enzymes : A study investigated the inhibitory effects of various piperazine derivatives on cytochrome P450 enzymes involved in drug metabolism. The results indicated that certain modifications to the piperazine structure could selectively inhibit CYP51 and CYP5122A1, enzymes critical for sterol biosynthesis in pathogens like Leishmania .
- Antifungal Efficacy : Another study assessed the antifungal activity of piperazine derivatives against Candida species. The results showed promising activity with MIC values indicating effective growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
